Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate is a chemical compound with a molecular weight of 297.3 g/mol . This compound is a derivative of isoxazole, a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . Isoxazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties .
Preparation Methods
The synthesis of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with a (3 + 2) cycloaddition reaction between an alkyne and nitrile oxide, which acts as the dipole.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80°C) in the presence of a base such as K2CO3 and a phase transfer catalyst like 18-crown-6.
Chemical Reactions Analysis
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin and research tool with an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 5-(6-methoxynaphthalen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-21-17(19)15-10-16(22-18-15)13-5-4-12-9-14(20-2)7-6-11(12)8-13/h4-10H,3H2,1-2H3 |
InChI Key |
OUSQPQDQSLWAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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